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Compound of Interest

Compound Name: Pentyl valerate

Cat. No.: B1667271

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for pentyl valerate (also known as pentyl
pentanoate). The information is presented in a structured format to facilitate its use in research,
quality control, and drug development applications. This document includes detailed spectral
data, experimental protocols for data acquisition, and a visual representation of the molecular
structure and its key spectroscopic features.

Introduction

Pentyl valerate (C10H2002) is an ester known for its characteristic fruity aroma.[1] Beyond its
use in the flavor and fragrance industry, the analysis of its spectroscopic signature is crucial for
its identification, purity assessment, and the study of its chemical properties in various
applications. This guide serves as a centralized resource for the essential *H NMR, 13C NMR,
and FT-IR data of pentyl valerate.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for pentyl valerate in a clear
and concise tabular format, allowing for easy reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H NMR spectrum of pentyl valerate provides detailed information about the hydrogen
environments within the molecule. The chemical shifts (d) are reported in parts per million
(ppm) relative to a standard reference, splitting patterns describe the multiplicity of the signals
due to spin-spin coupling, and coupling constants (J) in Hertz (Hz) quantify the interaction
between neighboring protons.

Table 1: *H NMR Spectroscopic Data for Pentyl Valerate

. . Coupling
Protons Chemical Shift o ]
. Multiplicity Constant (J, Integration
(Position) (3, ppm)
Hz)

H-a ~0.90 Triplet ~7.0 3H

H-b ~1.33 Multiplet - 4H

H-c ~1.60 Multiplet - 2H

H-d ~2.28 Triplet ~7.5 2H

H-e ~0.90 Triplet ~7.0 3H

H-f ~1.33 Multiplet - 4H

H-g ~1.58 Multiplet - 2H

H-h ~4.05 Triplet ~6.7 2H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the spectrometer's magnetic field strength. The data presented here are typical
values.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum reveals the different carbon environments in pentyl valerate. The
chemical shifts (8) are reported in parts per million (ppm).

Table 2: 13C NMR Spectroscopic Data for Pentyl Valerate
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Carbon (Position) Chemical Shift (6, ppm)
C-1 ~173.8
C-2 ~34.2
C-3 ~27.9
C-14 ~22.3
C-5 ~13.8
C-1' ~64.4
Cc-2 ~28.3
C-3 ~28.2
C-4' ~22.3
C-5' ~13.9

Note: The chemical shifts are referenced to a standard and can show minor variations based
on experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of pentyl valerate highlights the characteristic vibrational frequencies of
its functional groups. The table below lists the major absorption bands and their corresponding
assignments.

Table 3: FT-IR Spectroscopic Data for Pentyl Valerate

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
~2960, ~2935, ~2870 Strong C-H (alkane) stretching
~1735 Strong C=0 (ester) stretching
~1465 Medium C-H (alkane) bending
~1170 Strong C-O (ester) stretching
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Note: The spectrum of a neat liquid sample is typically acquired.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this
guide.

NMR Spectroscopy

3.1.1. Sample Preparation

o Sample Quantity: For *H NMR, accurately weigh 5-20 mg of pentyl valerate. For 13C NMR, a
higher quantity of 20-50 mg is recommended.

e Solvent Selection: Use approximately 0.6 mL of a suitable deuterated solvent, such as
chloroform-d (CDCls), which is commonly used for nonpolar organic compounds.

» Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial.
Gentle vortexing can aid dissolution.

o Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure
the liquid level is between 4.0 and 5.0 cm from the bottom of the tube.

o Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any
contaminants.

3.1.2. Data Acquisition

e Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used for data
acquisition.

e Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium
signal of the solvent. The magnetic field homogeneity is then optimized through an
automated or manual shimming process to enhance spectral resolution.

e Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (*H or
13C) to maximize signal reception.
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e Acquisition Parameters: For H NMR, a standard single-pulse experiment is typically
sufficient. For 13C NMR, proton decoupling is generally applied to simplify the spectrum. Key
parameters such as the number of scans, spectral width, and relaxation delay are set to
achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

o Plate Selection: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to infrared
radiation.

o Sample Application: Place one to two drops of neat pentyl valerate onto the center of one
salt plate.

o Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to
spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.

e Mounting: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
3.2.2. Data Acquisition

e Background Spectrum: Acquire a background spectrum of the empty sample compartment to
account for atmospheric and instrumental contributions.

e Sample Spectrum: Place the sample holder with the prepared salt plates into the
spectrometer and acquire the sample spectrum.

o Data Processing: The final spectrum is typically presented in terms of transmittance or
absorbance as a function of wavenumber (cm~1).

Visualizations

The following diagrams provide a visual representation of the pentyl valerate structure and its
key spectroscopic correlations.
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Valerate Moiety
(o} H-d Hec
~2.28 ppm (t] .
T Ppm ~1.60 ppm (m) Hb
~1.33 ppm (m)
C1(C=0) c2
~173.8 ppm ~34.2 ppm ~ 27%3 . ca 4
SPP ~22.3 ppm cs5 H-a
~13.8 ppm ~0.90 ppm (t)
o
.
Pentyl Moiety
cr H-h H-g H-f
~64.4 ppm ~4.05 ppm (t) ~1.58 ppm (m) ~1.33 ppm (m)
c2 J Cc3 J Cc4 C5' H-e
~28.3 ppm ~28.2 ppm ~22.3 ppm ~13.9 ppm ~0.90 ppm (t)
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Caption: Structure of Pentyl Valerate with *H and *3C NMR Chemical Shift Assignments.
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Caption: Experimental Workflow for Spectroscopic Analysis of Pentyl Valerate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667271?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

